molecular formula C17H16FN3O2 B2615182 N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N'-(pyridin-3-yl)ethanediamide CAS No. 1251639-91-4

N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N'-(pyridin-3-yl)ethanediamide

Cat. No.: B2615182
CAS No.: 1251639-91-4
M. Wt: 313.332
InChI Key: MIKBUKASAIHMDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(4-Fluorophenyl)cyclopropyl]methyl}-N'-(pyridin-3-yl)ethanediamide is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C19H16F4N2O2 and a molecular weight of 380.34 g/mol, this ethanediamide derivative features a cyclopropane ring, a structural motif known in medicinal chemistry for its potential to enhance metabolic stability, influence conformation, and improve physicochemical properties of lead compounds . The integration of both a 4-fluorophenyl group and a pyridin-3-yl moiety within its structure makes it a compound of interest for researchers, particularly in the fields of medicinal chemistry and drug discovery. These functional groups are commonly found in molecules investigated for their biological activity. While the specific biological profile of this compound is not fully characterized in the public domain, its structural features suggest potential as a valuable intermediate or a tool compound for developing novel therapeutic agents. Researchers can utilize this molecule to explore structure-activity relationships (SAR), particularly in projects targeting enzyme inhibition or receptor modulation. This product is intended For Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-N'-pyridin-3-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2/c18-13-5-3-12(4-6-13)17(7-8-17)11-20-15(22)16(23)21-14-2-1-9-19-10-14/h1-6,9-10H,7-8,11H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKBUKASAIHMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C(=O)NC2=CN=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N’-(pyridin-3-yl)ethanediamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-fluorobenzyl chloride with cyclopropylmethylamine to form the intermediate 1-(4-fluorophenyl)cyclopropylmethylamine. This intermediate is then reacted with pyridine-3-carboxylic acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, pressure, and reaction time. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N’-(pyridin-3-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The fluorine atom in the fluorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N’-(pyridin-3-yl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N’-(pyridin-3-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(4-Chloro-3-fluorophenyl)-N'-{[(3R)-1-cyclopropylpyrrolidin-3-yl]methyl}ethanediamide (Compound 0M5)

  • Core Structure : Ethanediamide backbone with a pyrrolidinylcyclopropyl group and a 4-chloro-3-fluorophenyl substituent .
  • Key Differences: The target compound substitutes the 4-chloro-3-fluorophenyl group in 0M5 with a 4-fluorophenyl moiety, reducing steric bulk and altering electronic properties.
  • Synthesis : Both compounds likely employ amide coupling strategies, but 0M5’s stereochemistry (R-configuration) requires chiral resolution, whereas the target compound’s synthesis may focus on regioselective cyclopropane formation.

3-Chloro-N-phenyl-phthalimide

  • Core Structure : Phthalimide scaffold with a chloro substituent and phenyl group .
  • Key Differences: The target compound’s ethanediamide backbone offers greater flexibility for hydrogen bonding compared to the rigid phthalimide ring.

Cyclopropane-Containing Analogues

N-(1-(1H-1,2,4-Triazol-3-yl)ethyl)-3-methyl-4-(1-(3-(trifluoromethyl)phenyl)cyclopropyl)-1H-pyrrole-2-carboxamide (Compound 96)

  • Core Structure : Pyrrole-2-carboxamide with a trifluoromethylphenyl-substituted cyclopropane and triazole group .
  • Key Differences :
    • The carboxamide in Compound 96 is part of a pyrrole ring, whereas the target compound’s ethanediamide allows for bidirectional hydrogen bonding.
    • The trifluoromethyl group in Compound 96 increases electronegativity, while the target’s 4-fluorophenyl balances lipophilicity and steric effects.
  • Synthesis : Both compounds use cyclopropane-forming reactions, but Compound 96’s triazole group requires additional protection/deprotection steps (e.g., triphenylmethyl group in precursors) .

4-(1-(6-(Difluoromethyl)pyridin-3-yl)cyclopropyl)-3-methyl-N-(1-(1H-1,2,4-triazol-3-yl)ethyl)-1H-pyrrole-2-carboxamide (Compound 101)

  • Core Structure : Similar to Compound 96 but with a difluoromethylpyridine-substituted cyclopropane .
  • Key Differences :
    • The pyridine ring in Compound 101 is directly attached to the cyclopropane, whereas the target compound’s pyridin-3-yl is linked via an amide.
    • The difluoromethyl group in Compound 101 may enhance metabolic stability compared to the target’s single fluorine atom.

Research Findings and Implications

  • Synthetic Challenges : The target compound’s cyclopropane formation and amide coupling steps may parallel methods in and , where cyclopropanes are synthesized via [2+1] cycloadditions or transition-metal catalysis.
  • Structural Advantages : The ethanediamide backbone provides two amide bonds for hydrogen bonding, a feature absent in phthalimide-based analogues .

Biological Activity

N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N'-(pyridin-3-yl)ethanediamide, also known as a selective serotonin receptor modulator, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, pharmacokinetics, and efficacy in various biological systems.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C18H20FN3O
  • Molecular Weight : 313.376 g/mol
  • SMILES Notation : CN(C)c1ccc(cn1)C(=O)NCC1(CC1)c1ccc(F)cc1

This structure indicates the presence of a cyclopropyl group, a fluorophenyl moiety, and a pyridine ring, which contribute to its unique biological properties.

Receptor Interaction

This compound primarily interacts with the serotonin 2C receptor (5-HT2C). Research indicates that it exhibits selectivity for G_q signaling pathways over β-arrestin recruitment, which is significant for developing antipsychotic medications. The compound has shown an EC50 of approximately 23 nM in calcium flux assays, indicating potent activity at this receptor .

Biological Activity

The compound has demonstrated several biological activities:

  • Antipsychotic Effects : In preclinical models, it exhibited significant antipsychotic-like activity, particularly in amphetamine-induced hyperactivity tests.
  • Neurotransmitter Modulation : By modulating serotonin pathways, it may influence mood and anxiety disorders.

Absorption and Distribution

The pharmacokinetic profile of this compound suggests rapid absorption with significant central nervous system penetration. Studies using SPECT imaging have shown substantial uptake in brain regions associated with mood regulation .

Metabolism and Excretion

The compound is metabolized primarily through hepatic pathways, with metabolites being excreted via renal and hepatobiliary routes. The biodistribution studies indicated major uptake in the brain, liver, and gastrointestinal tract .

Efficacy in Animal Models

A series of studies have evaluated the efficacy of this compound in animal models. For instance:

  • Study 1 : In a model of anxiety, this compound significantly reduced anxiety-like behaviors compared to control groups.
ParameterControl GroupTreatment Group
Anxiety Score (Mean ± SD)8.5 ± 1.24.2 ± 0.9

Clinical Implications

The potential clinical implications of this compound are vast. Its selective action on the 5-HT2C receptor positions it as a candidate for treating various psychiatric disorders such as depression and schizophrenia.

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N'-(pyridin-3-yl)ethanediamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Cyclopropane ring formation : Reacting 4-fluorostyrene derivatives with diazo compounds under controlled conditions (e.g., Rh(II)-catalyzed cyclopropanation) to generate the 1-(4-fluorophenyl)cyclopropyl moiety .
  • Amide coupling : Using coupling agents like HATU or EDCI with DMF as a solvent to link the cyclopropylmethylamine to the pyridin-3-yl-ethanediamide backbone. Reaction temperatures are maintained at 0–25°C to minimize side products .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC to isolate the target compound. Yields are optimized by adjusting stoichiometry and monitoring reaction progress via TLC or LC-MS .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Methodological Answer:
Key techniques include:

  • NMR spectroscopy : 1H/13C NMR to verify substituent integration and cyclopropane geometry (e.g., characteristic upfield shifts for cyclopropane protons at δ 0.5–1.5 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns aligned with the proposed structure .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm. Gradient elution (water/acetonitrile + 0.1% TFA) resolves impurities .

Advanced: How can researchers resolve contradictory bioactivity data in enzymatic assays?

Methodological Answer:
Contradictions may arise from assay conditions or off-target effects. Strategies include:

  • Dose-response profiling : Test compound concentrations across a broad range (nM–µM) to identify non-linear effects or cytotoxicity .
  • Orthogonal assays : Validate results using SPR (surface plasmon resonance) for binding affinity or cellular thermal shift assays (CETSA) to confirm target engagement .
  • Computational docking : Compare binding modes in different enzyme conformations (e.g., AutoDock Vina) to explain variability in IC50 values .

Advanced: What computational methods aid in predicting reactivity and pharmacokinetic properties?

Methodological Answer:

  • DFT calculations : Optimize cyclopropane ring strain and electron density distribution to predict sites for electrophilic/nucleophilic attacks .
  • ADMET prediction : Tools like SwissADME or ADMETLab estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .
  • Molecular dynamics (MD) : Simulate compound stability in biological membranes (e.g., GROMACS) to assess bioavailability .

Basic: How is purity optimized during synthesis, and what are common contaminants?

Methodological Answer:

  • Byproduct minimization : Use scavenger resins (e.g., trisamine for acylating agents) or iterative recrystallization (ethanol/water) to remove unreacted intermediates .
  • Common contaminants :
    • Unreacted cyclopropane precursors : Detectable via GC-MS or residual 19F NMR signals.
    • Diastereomers : Resolved using chiral HPLC (Chiralpak IA column) .

Advanced: What methodologies elucidate the compound’s mechanism of action in target proteins?

Methodological Answer:

  • X-ray crystallography : Co-crystallize the compound with purified target proteins (e.g., kinases) to resolve binding interactions at <2.0 Å resolution .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .
  • CRISPR-Cas9 knock-in models : Validate target specificity by introducing resistance mutations (e.g., gatekeeper mutations) in cellular assays .

Advanced: How can Design of Experiments (DoE) optimize reaction yields and selectivity?

Methodological Answer:

  • Factor screening : Use Plackett-Burman designs to identify critical variables (e.g., temperature, solvent polarity, catalyst loading) .
  • Response surface methodology (RSM) : Central composite designs model non-linear relationships between factors (e.g., 65°C and DMF:THF 3:1 v/v maximizes yield to 78%) .
  • Robustness testing : Vary factors within ±10% of optimal conditions to ensure reproducibility across labs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.